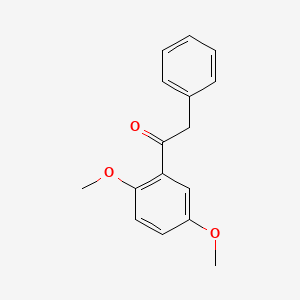![molecular formula C15H16N2O4 B14431138 5-Acetyl-1,3-bis[(oxiran-2-yl)methyl]-1,3-dihydro-2H-benzimidazol-2-one CAS No. 79413-06-2](/img/structure/B14431138.png)
5-Acetyl-1,3-bis[(oxiran-2-yl)methyl]-1,3-dihydro-2H-benzimidazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Acetyl-1,3-bis[(oxiran-2-yl)methyl]-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound that features a benzimidazole core substituted with acetyl and oxirane (epoxy) groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-1,3-bis[(oxiran-2-yl)methyl]-1,3-dihydro-2H-benzimidazol-2-one typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives.
Introduction of Acetyl Group: The acetyl group is introduced via acetylation, typically using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Epoxidation: The oxirane groups are introduced through epoxidation reactions, often using peracids like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of green chemistry principles to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core or the acetyl group.
Reduction: Reduction reactions can target the oxirane rings, converting them to diols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Products may include benzimidazole derivatives with oxidized functional groups.
Reduction: Products typically include diols formed from the reduction of oxirane rings.
Substitution: Substituted benzimidazole derivatives with various functional groups replacing the oxirane rings.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly for antimicrobial and anticancer agents.
Industry: Utilized in the production of advanced materials, including polymers and resins, due to its reactive oxirane groups.
作用機序
The mechanism of action of this compound depends on its specific application:
Biological Activity: In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Material Science: In polymer chemistry, the oxirane groups can undergo ring-opening polymerization, leading to the formation of cross-linked networks.
類似化合物との比較
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-mercaptobenzimidazole and 2-aminobenzimidazole share the benzimidazole core but differ in their substituents.
Epoxy Compounds: Compounds such as bisphenol A diglycidyl ether (BADGE) and epichlorohydrin contain oxirane groups and are used in similar applications.
Uniqueness
5-Acetyl-1,3-bis[(oxiran-2-yl)methyl]-1,3-dihydro-2H-benzimidazol-2-one is unique due to the combination of its benzimidazole core with both acetyl and oxirane groups. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various fields.
特性
CAS番号 |
79413-06-2 |
|---|---|
分子式 |
C15H16N2O4 |
分子量 |
288.30 g/mol |
IUPAC名 |
5-acetyl-1,3-bis(oxiran-2-ylmethyl)benzimidazol-2-one |
InChI |
InChI=1S/C15H16N2O4/c1-9(18)10-2-3-13-14(4-10)17(6-12-8-21-12)15(19)16(13)5-11-7-20-11/h2-4,11-12H,5-8H2,1H3 |
InChIキー |
ICXWEIRBJCJXSU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC2=C(C=C1)N(C(=O)N2CC3CO3)CC4CO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



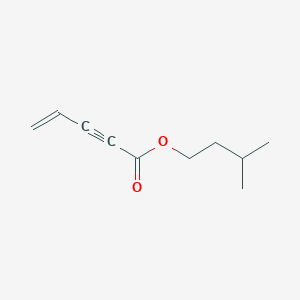
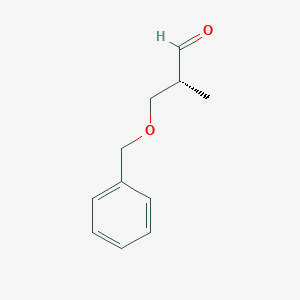
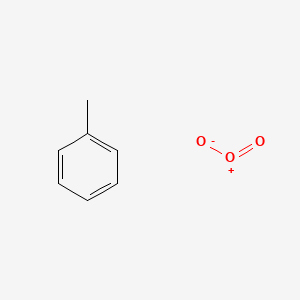
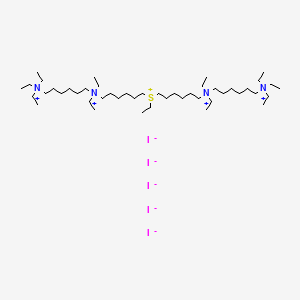
![1,5-Dimethyl-6,7-dioxabicyclo[3.2.1]octane](/img/structure/B14431095.png)
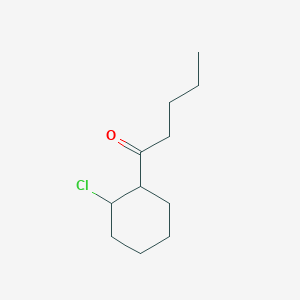
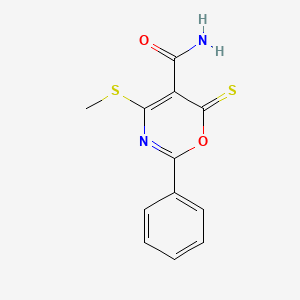
![1,2,3,4,5,6,7-Heptachlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14431108.png)

![4,5-Bis[(propan-2-yl)sulfanyl]-2H-1,3-dithiol-2-one](/img/structure/B14431121.png)
